molecular formula C10H12BrN B061038 (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 176707-78-1

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Numéro de catalogue B061038
Numéro CAS: 176707-78-1
Poids moléculaire: 226.11 g/mol
Clé InChI: WMALPFDUOAVVMB-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include information about the class of compounds it belongs to, and its key structural features.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves examining the molecular structure of the compound, including its geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used in this analysis.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. It could include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, refractive index, and spectral properties. It could also include its stability under various conditions, and its reactivity with common reagents.


Safety And Hazards

This would involve studying the safety and hazards associated with the compound. It could include its toxicity, flammability, and environmental impact. It would also involve looking at safe handling and disposal procedures for the compound.


Orientations Futures

This would involve looking at potential future research directions involving the compound. It could include potential applications of the compound, areas where further study is needed, and new synthesis methods or reactions that could be explored.


Propriétés

IUPAC Name

(2S)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALPFDUOAVVMB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628467
Record name (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

176707-78-1
Record name (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of BH3-THF complex (1M) (35.9 mL, 35.9 mmol) was added drop-wise to a stirred solution of 6-bromo-3,4-dihydro-1H-naphthalen-2-one oxime (Step A) (3.450 g, 14.37 mmol) in THF (125 ml) at 0° C. The mixture was warmed to RT and to reflux for 24 h. The reaction was cooled to RT and 1 N aqueous HCl was added carefully until the mixture was acidic and the system was stirred until no further gas was evolved. The solution was made basic by the addition of NaOH and the aqueous layer was extracted with EtOAc. The combined organics were dried over MgSO4 and concentrated in vacuo to afford the crude title compound, which was purified by flash column chromatography to yield the title compound. MS (APCI pos) 228 (M+H).
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This material is commercially available, however, it can be successfully prepared by the following procedure. To a solution of the 6-bromo 2-tetralone (0.288 g, 1.280 mmol) and NH4OAc (0.986 g, 10 eq.) in MeOH (40 mL) is added NaCNBH3 (0.097 g, 1.2 eq) at room temperature. The resulting yellow solution is stirred at that temperature for 20 hours, then acidified with 0.1 M HCl to pH 2.0. The mixture is extracted with CH2Cl2 twice. The aqueous layer is basified with 1.0 N NaOH to pH 10 then extracted with CH2Cl2 three times. The extracts are dried over anhydrous MgSO4 and concentrated in vacuo to afford 0.8 g (44% yield) of the desired product as a yellow oil which is used without further purification. 1H NMR (300 MHz, CD3OD) δ 7.27-7.35 (m, 8H), 7.05 (d, J=8.4 Hz, 4H), 3.56 (m, 1H), 3.17 (dd, J=3.9, 16.2 Hz, 1H), 2.95 (m, 2H), 2.81 (dd, J=9.9, 16.2 Hz, 1H), 2.19-2.29 (m, 1H), 1.79-1.92 (m, 1H); 13C NMR (75 MHz, CD3OD) δ 137.3, 131.5, 131.4, 130.9, 120.1, 47.4, 26.9, 26.7; LRMS: 226.1 (M+H), 209 (M+H−NH3).
Quantity
0.288 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0.986 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Synthesis routes and methods III

Procedure details

(rac)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ylamine is prepared from 6-Bromo-3,4-dihydro-1H-naphthalen-2-one (28) via a general procedure described previously for the reductive amination of ketones using NaBH3CN as reducing agent. (Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc. 1971, 93, 2897-2904.). The purity of this material (brown oil) was >95%, as determined by 1H NMR spectroscopy, and was used without further purification. 1H NMR (CDCl3): δ 1.45 (br, 2H, NH2), 1.56 (m, 1H, H-3), 1.98 (m, 1H, H-3), 2.47 (dd, J=16.0 Hz, 9.5 Hz, 1H, H-1), 2.82 (m, 2H, H-4), 2.93 (dd, J=16.0 Hz, 4.5 Hz, 1H, H-1), 3.16 (m, 1H, H-2), 6.92 (d, J=8.0 Hz, 1H, H-8), 7.22 (m, 2H, overlapping H-5 and H-7). 13C NMR (CDCl3): δ 27.8 (CH2, C-4), 32.5 (CH2, C-3), 38.9 (CH2, C-1), 47.0 (CH, C-2), 119.3 (C—Br, C-6), 128.7 (CH, C-7), 130.9 (CH, C-8), 131.4 (CH, C-5), 134.3 (C-8a), 138.2 (C-4a). LCMS m/z calcd for C10H12BrN ([M]+) 225. Found 226 ([M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirring solution of 6-bromo-2-tetralone (1.0 g, 0.00444 mol, 1 eq.) in methanol (139 ml) was added ammonium acetate (3.4218 g, 0.04444 mol, 10 eq.). The reaction mixture then stirred over 1 h at RT. Sodium cyanoborohydride (0.335 g, 0.00533 mol, 12 eq.) was then added to the reaction mixture at RT and then stirred for 20 h. The solvent of the reaction mixture was evaporated under reduced pressure. The residue then dissolved in water (50 ml) and acidified by 1(N)HCl solution up to PH˜2. The aqueous part was extracted with DCM (2×50 ml). The aqueous part was then basified with 1(N) NaOH solution up to PH˜10. The aqueous part was extracted with DCM (2×100 ml). The combined organic part was washed with brine (30 ml), dried over Na2SO4, and evaporated under reduced pressure to get the product 6-bromo-1,2,3,4-tetrahydro-2-napthyl amine. 2. To a stirring solution of 6-bromo-1,2,3,4-tetrahydro-2-napthyl amine (0.5 g, 0.00221 mol, 1 eq.) in DCM (15 ml), triethyl amine (0.9 ml, 0.00663 mol, 3 eq.) was added at RT. The reaction mixture was then stirred at RT for 20 min. The reaction mixture was cooled to 0° C. and boc-anhydride (0.578 g, 0.002654 mol, 1.2 eq.) was added slowly. The reaction mixture was stirred for 1 h at RT. The reaction mixture was diluted with DCM (70 ml) and washed by water (2×30 ml) and by brine (20 ml). The organic layer then was dried over Na2SO4, evaporated in reduced pressure to get the crude material, which is purified by column chromatography (silica gel 100-200; 5% ethyl acetate/hexane). 3. A stirring solution of step-2 compound (0.7 gm, 0.002147 mol, 1 eq) in dry THF (28 ml) was cooled to −78° C. n-Buli (2M) solution (2.147 ml, 0.004294 mol, 2 eq) was added to the reaction mixture drop wise under argon atmosphere. The reaction mixture was then stirred over 45 min at −78° C. DMF (0.6636 ml, 0.008588 mol, 4 eq) was added to the reaction mixture at −78° C. The reaction mixture was slowly warmed to RT over 1 h. The reaction mixture was quenched by saturated ammonium chloride solution (10 ml). The aqueous part was extracted with ethyl acetate (2×30 ml). The combined organic part was washed with brine (20 ml). The organic layer then was dried over Na2SO4, evaporated in reduced pressure to get the crude material, which is purified by column chromatography (silica gel 100-200; 10% ethyl acetate/hexane). 4. To a stirring solution of step-3 compound (1.0 g, 0.003636 mol, 1 eq.) in DCM (20 ml) was added methylamine hydrochloride (0.3558 g, 0.004363 mol, 1.2 eq) at RT and then the reaction mixture was stirred for 2 h at RT. Na(OAc)3BH (2.31 g, 0.0109 mol, 3 eq) was then added to the reaction mixture at RT. The reaction mixture was stirred for 16 h at RT. The reaction mixture was diluted with DCM (50 ml) and organic part washed with water (2×20 ml) and brine (20 ml). The organic layer then was dried over Na2SO4, evaporated under reduced pressure to get the crude material, which is purified by column chromatography (silica gel 100-200; 5% methanol/DCM) to desired product. 5. To a solution of step-4 product (0.45 g, 0.0015 mol) in water (9 ml), NaHCO3 (0.26 g, 0.003 mol, 2 eq.) was added. A solution of Fmoc-Cl (0.6 g, 0.00225 mol, 1.5 eq.) in dioxane (9 ml) was added at 5° C. and then the reaction mixture was stirred at 0° C. for 2 h. The reaction mixture was concentrated under reduced pressure. The concentrated mass was diluted with water and extracted with ethyl acetate (3×50 ml). The combined organic layer was dried with Na2SO4 and concentrated under reduced pressure to give the crude product. The crude product was purified using column chromatography (silica gel 100-200; 15% ethyl acetate/hexane) to give the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.4218 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
solvent
Reaction Step One
Quantity
0.335 g
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.